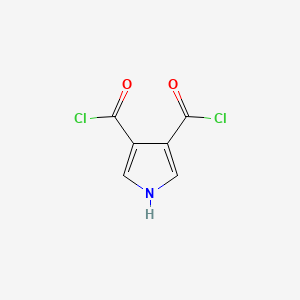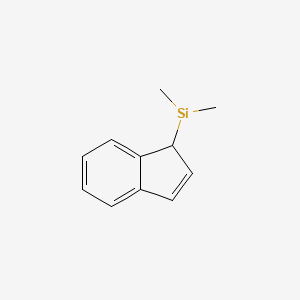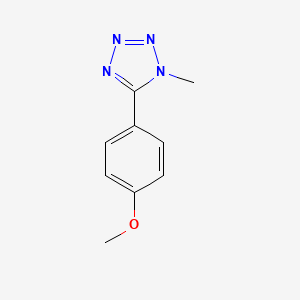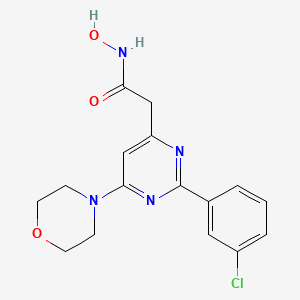
4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino-: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a morpholino group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of the chlorophenyl and morpholino groups. The hydroxamic acid functionality is then introduced through a series of reactions involving hydroxylamine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity The use of advanced catalytic systems and controlled reaction conditions can enhance the efficiency of the synthesis process
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidineacetohydroxamic acid, 2-(m-chlorophenyl)-6-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium
Eigenschaften
CAS-Nummer |
42055-76-5 |
|---|---|
Molekularformel |
C16H17ClN4O3 |
Molekulargewicht |
348.78 g/mol |
IUPAC-Name |
2-[2-(3-chlorophenyl)-6-morpholin-4-ylpyrimidin-4-yl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H17ClN4O3/c17-12-3-1-2-11(8-12)16-18-13(10-15(22)20-23)9-14(19-16)21-4-6-24-7-5-21/h1-3,8-9,23H,4-7,10H2,(H,20,22) |
InChI-Schlüssel |
REAYJEQXXUGDBM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=C2)CC(=O)NO)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
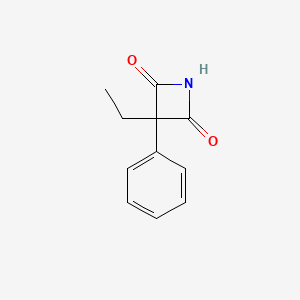
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)


![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)

